molecular formula C9H13N5O B061239 1-Ethoxy-7-ethylpurin-6-imine CAS No. 176510-60-4

1-Ethoxy-7-ethylpurin-6-imine

Cat. No.: B061239
CAS No.: 176510-60-4
M. Wt: 207.23 g/mol
InChI Key: OTZKLFKXQDRMII-UHFFFAOYSA-N
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Description

1-Ethoxy-7-ethylpurin-6-imine is a chemical compound with the molecular formula C9H13N5O It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-7-ethylpurin-6-imine typically involves the reaction of ethylamine with a suitable purine derivative. One common method is the condensation reaction between ethylamine and a purine derivative in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.

    Solvent: A polar solvent such as ethanol or methanol is often used.

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid can be employed to speed up the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with enhanced control over temperature, pressure, and purity of reactants. Continuous flow reactors and automated systems may be used to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-7-ethylpurin-6-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

1-Ethoxy-7-ethylpurin-6-imine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and nucleic acid interactions.

    Industry: It may be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-7-ethylpurin-6-imine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-7-methylpurin-6-imine
  • 1-Propoxy-7-propylpurin-6-imine
  • 1-Butoxy-7-butylpurin-6-imine

Uniqueness

1-Ethoxy-7-ethylpurin-6-imine is unique due to its specific ethoxy and ethyl substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

1-ethoxy-7-ethylpurin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-3-13-5-11-9-7(13)8(10)14(6-12-9)15-4-2/h5-6,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZKLFKXQDRMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C(=N)N(C=N2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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